(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione
Overview
Description
(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione is an organic compound that features a phenolic group substituted with tert-butyl groups and a morpholine ring attached to a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-hydroxybenzaldehyde and morpholine.
Formation of Intermediate: The aldehyde group of 3,5-di-tert-butyl-4-hydroxybenzaldehyde is reacted with morpholine to form an imine intermediate.
Thionation: The imine intermediate is then subjected to thionation using a suitable thionating agent, such as Lawesson’s reagent, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thione group can be reduced to a thiol.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various alkyl or aryl-substituted phenolic compounds.
Scientific Research Applications
(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: It may be explored for its antioxidant properties and potential therapeutic effects.
Industry: It can be used as an additive in polymers to enhance stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione involves its interaction with molecular targets such as enzymes and proteins. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the morpholine ring can interact with various biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-di-tert-butyl-4-hydroxyphenylacetic acid
Uniqueness
(3,5-di-tert-butyl-4-hydroxyphenyl)(morpholin-4-yl)methanethione is unique due to the presence of both a morpholine ring and a methanethione group, which are not commonly found together in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethanethione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-18(2,3)14-11-13(12-15(16(14)21)19(4,5)6)17(23)20-7-9-22-10-8-20/h11-12,21H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKQWZZNYXSBOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417109 | |
Record name | STK221424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6656-86-6 | |
Record name | NSC203034 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK221424 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50417109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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